molecular formula C7H15Br2NO B1342879 4-(3-Bromopropyl)morpholine hydrobromide CAS No. 88806-06-8

4-(3-Bromopropyl)morpholine hydrobromide

Cat. No. B1342879
CAS RN: 88806-06-8
M. Wt: 289.01 g/mol
InChI Key: BOKDFWMGFIWGSX-UHFFFAOYSA-N
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Description

“4-(3-Bromopropyl)morpholine hydrobromide” is a chemical compound with the CAS Number: 88806-06-8 . It has a molecular weight of 289.01 and its IUPAC name is 4-(3-bromopropyl)morpholine hydrobromide . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of “4-(3-Bromopropyl)morpholine hydrobromide” involves several steps. One method involves the reaction of the compound with potassium carbonate in N,N-dimethyl-formamide at 50℃ for 2 hours . Another method involves a two-stage process where the compound is first reacted with N 4 - (2-bromophenyl)-5-chloro-N 2 - (2-methoxy-4-morpholinophenyl)pyrimidine-2,4-diamine in the presence of C 27 H 41 N 3 NiO 3 (2+) *2Cl (1-) and tetra-(n-butyl)ammonium iodide and zinc in acetonitrile at 90℃ for 18 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “4-(3-Bromopropyl)morpholine hydrobromide” is C7H15Br2NO . The InChI code is 1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H and the InChI key is BOKDFWMGFIWGSX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Bromopropyl)morpholine hydrobromide” are complex and can vary depending on the conditions and the reactants involved. For example, it can react with potassium carbonate in N,N-dimethyl-formamide at 50℃ for 2 hours . It can also react with N 4 - (2-bromophenyl)-5-chloro-N 2 - (2-methoxy-4-morpholinophenyl)pyrimidine-2,4-diamine in the presence of C 27 H 41 N 3 NiO 3 (2+) *2Cl (1-) and tetra-(n-butyl)ammonium iodide and zinc in acetonitrile at 90℃ for 18 hours under an inert atmosphere .


Physical And Chemical Properties Analysis

“4-(3-Bromopropyl)morpholine hydrobromide” is a white to yellow solid . It has a molecular weight of 289.01 and its molecular formula is C7H15Br2NO . The compound has a topological polar surface area of 12.5 Ų .

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-(3-Bromopropyl)morpholine hydrobromide , but unfortunately, there seems to be limited information available on specific applications for this compound in public databases and scientific literature. The search results primarily provide general product information and availability from suppliers like MilliporeSigma and Ambeed , without detailing unique applications.

However, a related compound, 3-Bromopropylamine hydrobromide , is noted for its use as a reagent in introducing propylamine groups into molecular structures and in synthesizing photochemically and thermally reactive compounds . While this does not directly answer your query, it may suggest potential areas of research where 4-(3-Bromopropyl)morpholine hydrobromide could be applied similarly.

Mechanism of Action

The mechanism of action of “4-(3-Bromopropyl)morpholine hydrobromide” is not specified in the search results. It’s often used for research purposes .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-(3-bromopropyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKDFWMGFIWGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615307
Record name 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)morpholine hydrobromide

CAS RN

88806-06-8
Record name 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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